

In-Depth Technical Guide: 2-Naphthoylacetonitrile (CAS No. 613-57-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Naphthoylacetonitrile

Cat. No.: B1296104

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Naphthoylacetonitrile**, a key chemical intermediate. This document details its chemical identity, physical properties, and provides standardized experimental protocols for its synthesis and characterization.

Chemical Identity and Properties

2-Naphthoylacetonitrile, systematically named 3-(naphthalen-2-yl)-3-oxopropanenitrile, is a nitrile compound featuring a naphthalene moiety.

CAS Number: 613-57-0

Molecular Formula: C₁₃H₉NO

Molecular Weight: 195.22 g/mol

Chemical Structure:

Caption: Chemical structure and basic properties of **2-Naphthoylacetonitrile**.

Physical Properties

A summary of the available physical property data for **2-Naphthoylacetonitrile** is presented below. It is important to note that some of these values are predicted and should be confirmed

through experimental validation.

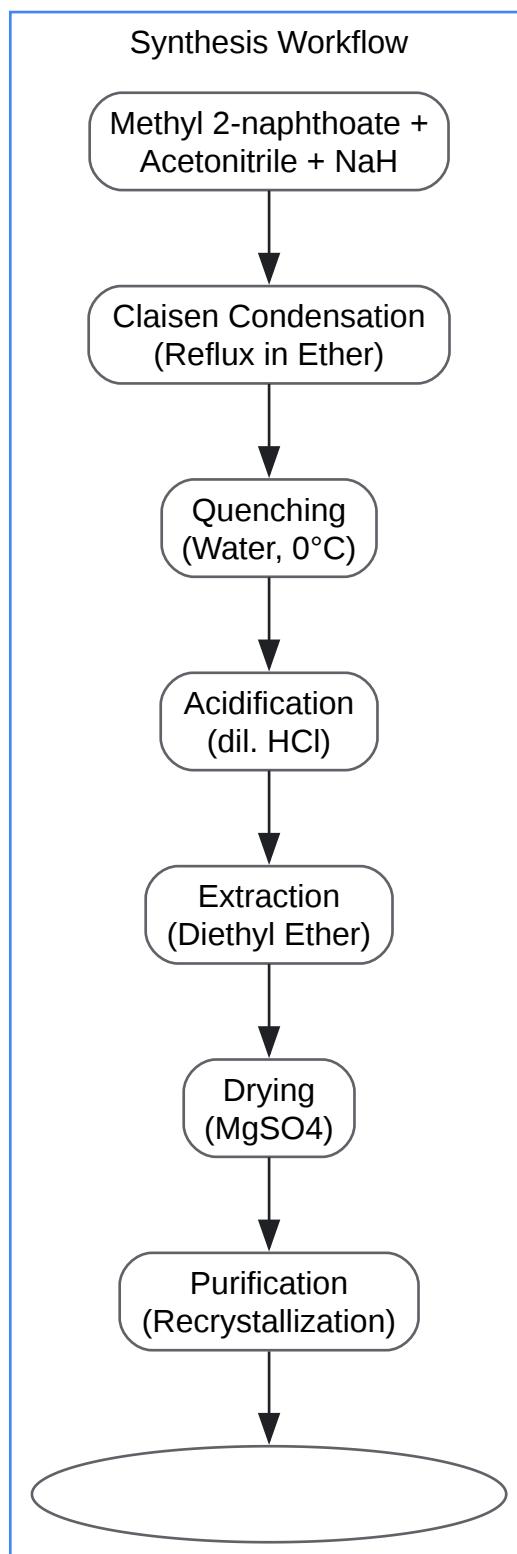
Property	Value	Source
Melting Point	127.6-128.2 °C	ChemicalBook[1]
Boiling Point	405.0 ± 28.0 °C (Predicted)	ChemicalBook[1]
Density	1.183 ± 0.06 g/cm ³ (Predicted)	ChemicalBook[1]
pKa	7.78 ± 0.30 (Predicted)	ChemicalBook[1]
Appearance	White to off-white solid	ChemicalBook[1]

Experimental Protocols

Detailed methodologies for the synthesis of **2-Naphthoylacetonitrile** and the experimental determination of its key physical properties are provided below.

Synthesis of 2-Naphthoylacetonitrile

A common method for the synthesis of β -ketonitriles such as **2-Naphthoylacetonitrile** is the Claisen condensation of an ester with acetonitrile. In this case, an ester of 2-naphthoic acid, such as methyl 2-naphthoate, would be reacted with acetonitrile in the presence of a strong base like sodium hydride or sodium ethoxide.


Materials:

- Methyl 2-naphthoate
- Acetonitrile (anhydrous)
- Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Hydrochloric acid (HCl), dilute aqueous solution
- Saturated sodium chloride solution (brine)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Hexane
- Ethyl acetate

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous diethyl ether.
- Add a solution of methyl 2-naphthoate and anhydrous acetonitrile in anhydrous diethyl ether dropwise to the stirred suspension at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by thin-layer chromatography).
- Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow addition of water.
- Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 3-4, which will precipitate the crude product.
- Extract the aqueous layer with diethyl ether or ethyl acetate.
- Combine the organic extracts and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-Naphthoylacetonitrile**.
- Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Naphthoylacetone**.

Determination of Physical Properties

Melting Point Determination: The melting point can be determined using a standard melting point apparatus.[2][3][4][5]

- A small, finely powdered sample of the purified **2-Naphthoylacetone** is packed into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) close to the expected melting point.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination (Micro Method): Given the high predicted boiling point, a micro-boiling point determination method is recommended.[6][7][8][9][10]

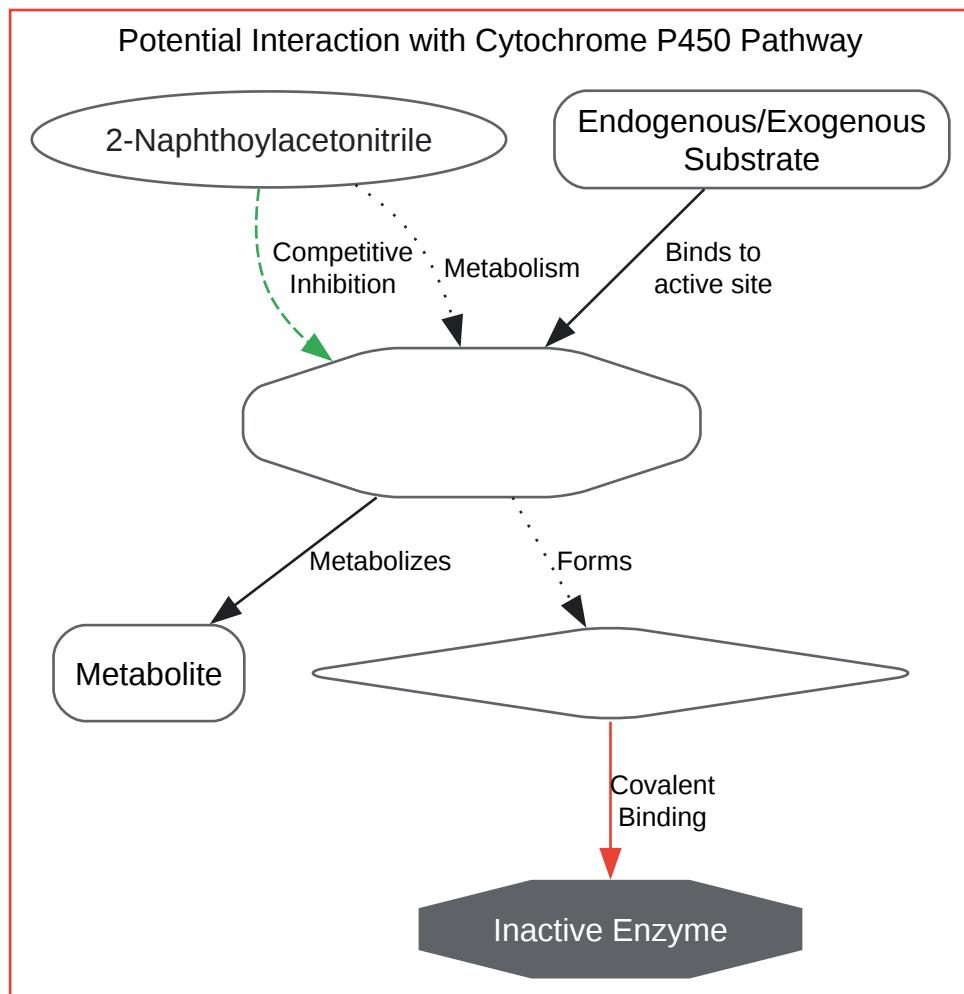
- A small amount of the liquid sample (if it can be melted without decomposition) is placed in a small test tube.
- A capillary tube, sealed at one end, is placed open-end-down into the test tube.
- The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating bath.
- The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.
- The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination: The density of the solid can be determined by the displacement method if a suitable non-solvent is found, or more accurately by pycnometry.[11][12][13][14]

- The mass of a clean, dry pycnometer is accurately measured.

- The pycnometer is filled with a non-solvent (a liquid in which **2-Naphthoylacetone** is insoluble) and weighed.
- A known mass of **2-Naphthoylacetone** is added to the empty pycnometer.
- The pycnometer is then filled with the non-solvent, and the total mass is measured.
- The density is calculated from the masses and the known density of the non-solvent.

Solubility Determination: A qualitative assessment of solubility can be performed in various solvents.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)


- A small, measured amount of **2-Naphthoylacetone** (e.g., 10 mg) is added to a test tube.
- A measured volume of the solvent (e.g., 1 mL) is added.
- The mixture is agitated vigorously for a set period (e.g., 1 minute).
- The solubility is observed and recorded as soluble, partially soluble, or insoluble.
- This procedure is repeated with a range of solvents of varying polarity (e.g., water, ethanol, acetone, diethyl ether, hexane).

Potential Biological Activity and Signaling Pathway Interaction

While specific biological activities of **2-Naphthoylacetone** are not extensively documented, compounds containing a naphthalene core are known to interact with various biological systems. One area of interest is their potential to inhibit cytochrome P450 (CYP) enzymes.[\[19\]](#) [\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) CYP enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs and carcinogens. Inhibition of specific CYP isoforms can have significant implications for drug-drug interactions and toxicity.

The interaction of naphthyl-containing compounds with CYP enzymes can occur through competitive or mechanism-based inhibition. In competitive inhibition, the compound reversibly binds to the active site of the enzyme, preventing the substrate from binding. In mechanism-

based inhibition, the inhibitor is metabolized by the enzyme to a reactive intermediate that covalently binds to and inactivates the enzyme.

[Click to download full resolution via product page](#)

Caption: Postulated interaction of **2-Naphthoylacetone** with CYP450 enzymes.

This guide serves as a foundational resource for researchers working with **2-Naphthoylacetone**. The provided protocols and data are intended to facilitate further investigation into the properties and applications of this versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-naphthalen-2-yl-3-oxo-propanenitrile | 613-57-0 [chemicalbook.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. byjus.com [byjus.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. chm.uri.edu [chm.uri.edu]
- 13. science.valenciacollege.edu [science.valenciacollege.edu]
- 14. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 15. chem.ws [chem.ws]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. scribd.com [scribd.com]
- 18. www1.udel.edu [www1.udel.edu]
- 19. www2.tulane.edu [www2.tulane.edu]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Iproniazid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Naphthoylacetone nitrile (CAS No. 613-57-0)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1296104#2-naphthoylacetonitrile-cas-number-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com